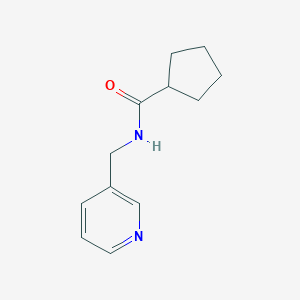
3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential for use in scientific research. MMB is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely used in research settings.
作用機序
The mechanism of action of 3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide is similar to that of other synthetic cannabinoids, which bind to the CB1 receptor in the brain. This binding leads to the activation of the receptor and the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide has been shown to have a range of biochemical and physiological effects, including alterations in heart rate, blood pressure, and body temperature. These effects are similar to those seen with other synthetic cannabinoids and are thought to be mediated by the activation of the CB1 receptor.
実験室実験の利点と制限
One of the main advantages of using 3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows for more precise and specific studies on the endocannabinoid system and the effects of synthetic cannabinoids on the brain. However, one limitation of using 3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide is its potential for abuse and dependence, which must be carefully monitored in research settings.
将来の方向性
There are a number of future directions for research on 3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 receptor. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and behavior, particularly with regards to addiction and dependence. Additionally, there is a need for further research on the potential therapeutic uses of synthetic cannabinoids in the treatment of various medical conditions.
合成法
The synthesis of 3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide involves the reaction of 3-methylbenzoyl chloride with 2-pyrimidinylamine in the presence of a base, followed by the addition of 3-methylbenzoyl chloride and a tertiary amine. The resulting product is then purified by column chromatography.
科学的研究の応用
3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system and the effects of synthetic cannabinoids on the brain. 3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide has been shown to bind to the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
特性
製品名 |
3-methyl-N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide |
|---|---|
分子式 |
C20H17N3O2 |
分子量 |
331.4 g/mol |
IUPAC名 |
3-methyl-N-(3-methylbenzoyl)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C20H17N3O2/c1-14-6-3-8-16(12-14)18(24)23(20-21-10-5-11-22-20)19(25)17-9-4-7-15(2)13-17/h3-13H,1-2H3 |
InChIキー |
XZQXJZYTVXNIOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N(C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)C |
正規SMILES |
CC1=CC(=CC=C1)C(=O)N(C2=NC=CC=N2)C(=O)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)



![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)